2-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-FLUOROBENZAMIDE is a complex organic compound that features a combination of indole, oxadiazole, and benzamide moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-FLUOROBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the oxadiazole ring, and finally the attachment of the benzamide group. Common reagents used in these reactions include acyl chlorides, hydrazides, and thiols. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-FLUOROBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-FLUOROBENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity, while the oxadiazole ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-indol-5-yl)cyclopentanecarboxamide
- N-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanamide
- N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-acetamide
Uniqueness
N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-2-FLUOROBENZAMIDE is unique due to its combination of indole, oxadiazole, and benzamide moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C20H17FN4O3S |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H17FN4O3S/c21-15-7-3-2-6-14(15)19(27)22-11-17-23-24-20(28-17)29-12-18(26)25-10-9-13-5-1-4-8-16(13)25/h1-8H,9-12H2,(H,22,27) |
InChI Key |
QILAZZHQCXOJOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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